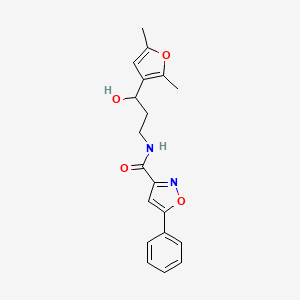

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring in this compound is substituted with two methyl groups and one hydroxypropyl group. The compound also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a phenyl group and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and isoxazole rings would contribute to the compound’s aromaticity, while the hydroxypropyl, phenyl, and carboxamide groups would likely influence its reactivity .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

One notable application of similar compounds, specifically in the realm of catalysis, is the development of effective bimetallic composite catalysts. These catalysts, using ligands like N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, have shown high activity in the Suzuki reaction in aqueous media. This facilitates the synthesis of heterobiaryls containing furyl and thienyl rings, indicating potential utility in creating complex organic compounds through catalyzed reactions (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019).

Synthesis of Biologically Active Compounds

Research on compounds structurally related to N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide has demonstrated significant antimicrobial and antioxidant activities. For instance, a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide synthesized using bioactive aromatic heterocyclic carboxylic acids showed promising antimicrobial activity against tested microorganisms, as well as notable radical scavenging and ferrous ion chelating activity. This suggests potential applications in developing new antimicrobial and antioxidant agents (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).

Antiprotozoal Agents

Moreover, derivatives of similar structures have shown efficacy as antiprotozoal agents. Compounds synthesized from related chemical processes have exhibited strong DNA affinities and potent in vitro and in vivo activities against Trypanosoma and Plasmodium species, suggesting a potential pathway for the development of new antiprotozoal drugs (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Environmentally Benign Synthesis Methods

The synthesis of 5-arylisoxazole derivatives, through reactions not involving N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide but related compounds, in aqueous media without any catalyst presents an environmentally friendly method. This highlights the compound's potential application in green chemistry, providing a pathway for the synthesis of environmentally benign procedures (Dou, Xu, Li, Xi, Huang, & Shi, 2013).

Wirkmechanismus

The mechanism of action of this compound is not known without specific biological or pharmacological data. If this compound has biological activity, it could be due to interactions with proteins or other biological molecules, influenced by the structure and functional groups of the compound.

Safety and Hazards

Zukünftige Richtungen

The study of complex organic molecules like this one is an active area of research in organic chemistry. Such compounds could have potential applications in various fields, including medicinal chemistry, materials science, and synthetic chemistry . Further studies could focus on the synthesis and characterization of this compound, as well as investigations of its reactivity, properties, and potential applications .

Eigenschaften

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-12-10-15(13(2)24-12)17(22)8-9-20-19(23)16-11-18(25-21-16)14-6-4-3-5-7-14/h3-7,10-11,17,22H,8-9H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEQEQZHIRESJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2443415.png)

![(2,3-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2443416.png)

![(E)-2-cyano-N-(3-ethoxypropyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2443421.png)

![4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2443422.png)

![Tert-butyl 4-{[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2443426.png)

![4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2443428.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2443431.png)

![N1-(2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride](/img/structure/B2443432.png)

![N-(1-cyanobutan-2-yl)-5-formylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2443437.png)